

An In-Depth Technical Guide to 2-Chlorofuran: Nomenclature, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-Chlorofuran

Cat. No.: B3031412

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-chlorofuran**, a halogenated derivative of the heterocyclic aromatic compound furan. The document details its nomenclature, physicochemical properties, and a key synthetic methodology. This information is intended to be a valuable resource for professionals in research, and drug development who may utilize or encounter this compound in their work.

Nomenclature and Synonyms

The standard and systematic naming of chemical compounds is crucial for unambiguous identification. The nomenclature for **2-chlorofuran** is well-established.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-chlorofuran**.^{[1][2]} It is also commonly referred to as 2-chloro-furan.

Beyond its formal name, **2-chlorofuran** is known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

- Furan, 2-chloro-[1][2]
- 2-Furanyl chloride[1]
- 2-Furyl chloride[1]

- Chlorofuran[1]
- Oxolyl chloride[1]

Other identifiers include its CAS Registry Number, 3187-94-8.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of **2-chlorofuran** is presented in the table below. This data is essential for its handling, application in reactions, and for analytical characterization.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₃ ClO	[1][3]
Molecular Weight	102.52 g/mol	[1][3]
Boiling Point	77 °C (170.6 °F)	[1]
Density	1.189 g/cm ³ at 25 °C (77 °F)	[1]
CAS Number	3187-94-8	[1][2]
IUPAC Name	2-chlorofuran	[1][2]
SMILES	C1=COC(=C1)Cl	[1]
InChIKey	YSMYHWBQQONPRD-UHFFFAOYSA-N	[1][2]
LogP (octanol-water)	1.9	[1]
Topological Polar Surface Area (TPSA)	13.1 Å ²	[1]

Synthesis of 2-Chlorofuran: Experimental Protocol

The direct chlorination of furan presents a significant challenge due to the high sensitivity of the furan ring to acids, such as the hydrogen chloride (HCl) byproduct formed during the reaction, which can lead to vigorous polymerization.[1] However, a method for the direct synthesis of **2-**

chlorofuran in good yield has been developed, which focuses on the careful control of reaction conditions to mitigate polymerization.[\[1\]](#)

Principle

The synthesis involves the direct reaction of furan with chlorine gas. The key to a successful reaction is the immediate removal of the HCl byproduct from the reaction mixture to prevent the acid-catalyzed polymerization of the furan starting material and product.[\[1\]](#) This is achieved by conducting the chlorination in the vapor phase under specific temperature and concentration gradients.

Experimental Setup and Procedure

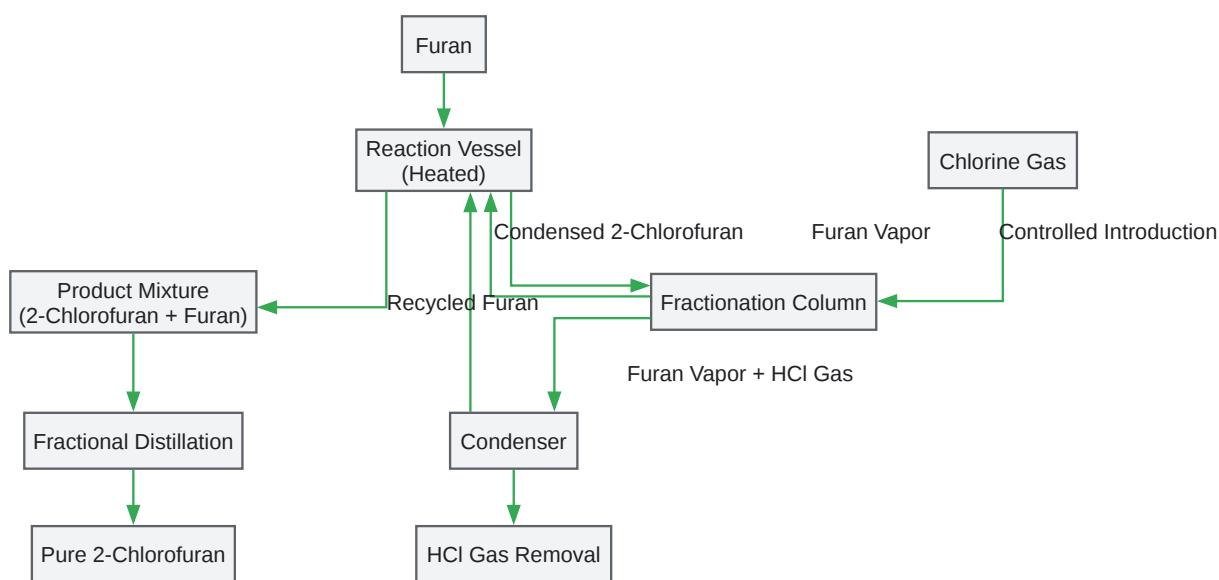
The following protocol is based on the direct chlorination method:

- Apparatus: A reaction vessel equipped with a fractionation column, a chlorine inlet tube, a condenser, and a receiver is required. The chlorine inlet is positioned at the top of the packed section of the fractionation column.[\[1\]](#)
- Reaction Initiation: Furan is charged into the reaction vessel and heated to boiling. The furan vapors rise through the fractionation column.[\[1\]](#)
- Chlorination: A controlled stream of chlorine gas is introduced into the flowing furan vapor within the column. The reaction temperature should be maintained at approximately 40°C. A key parameter is the ratio of chlorine to furan vapor, which should not exceed about 0.1 volume of chlorine to one volume of furan vapor.[\[1\]](#)
- Product and Byproduct Separation: As the reaction proceeds, the higher-boiling **2-chlorofuran** condenses and flows back down into the reaction vessel. The lower-boiling unreacted furan vapor and the gaseous HCl byproduct continue to rise through the column.[\[1\]](#)
- HCl Removal: The mixture of furan vapor and HCl exits the top of the column and enters the condenser. The furan is liquefied, and the gaseous HCl is separated and removed from the system. The condensed furan can be returned to the reaction vessel.[\[1\]](#)

- Reaction Monitoring and Completion: The progress of the chlorination is monitored by the increase in the boiling point of the liquid in the reaction vessel. As more **2-chlorofuran** is formed, the boiling point will rise from that of pure furan (31.4 °C) towards that of **2-chlorofuran** (77 °C). The chlorination is halted when the desired conversion is achieved.[1]
- Purification: The contents of the reaction vessel, a mixture of **2-chlorofuran** and unreacted furan, are then subjected to fractional distillation to isolate the pure **2-chlorofuran**.[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of **2-chlorofuran** via direct chlorination.



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